molecular formula C15H21NO2S B2796978 N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide CAS No. 1286699-12-4

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide

Cat. No.: B2796978
CAS No.: 1286699-12-4
M. Wt: 279.4
InChI Key: JLNOTDSAYLMAGL-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide ( 1286699-12-4) is a synthetic organic compound with the molecular formula C 15 H 21 NO 2 S and a molecular weight of 279.40 g/mol. This proprietary compound features a propanamide core structure substituted with a 2-cyclopropyl-2-hydroxypropyl group at the nitrogen atom and a phenylthio moiety at the 3-position, creating a unique chemical entity for investigative research . The compound is provided as a high-purity material suitable for pharmaceutical research and development applications. This compound is offered exclusively for research purposes in laboratory settings. It is classified as "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the material safety data sheet prior to use and implement appropriate safety precautions when handling this material. The compound is available in various quantities to support diverse research needs, with purity verification data provided for each batch .

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-15(18,12-7-8-12)11-16-14(17)9-10-19-13-5-3-2-4-6-13/h2-6,12,18H,7-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNOTDSAYLMAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCSC1=CC=CC=C1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.

    Introduction of the hydroxypropyl group: This step might involve the use of epoxides or halohydrins under basic conditions.

    Attachment of the phenylthio group: This can be done through a nucleophilic substitution reaction using thiophenol and a suitable leaving group.

    Amidation: The final step involves the formation of the amide bond, which can be achieved using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reagents like LiAlH4.

    Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: LiAlH4, NaBH4.

    Substitution: Thiophenol, halides, or other nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the study of enzyme inhibition or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide with structurally analogous compounds from the evidence, focusing on substituents, molecular weight (MW), synthesis, and applications:

Compound Name Key Substituents MW (g/mol) Synthesis Highlights Potential Applications References
This compound Cyclopropyl, hydroxypropyl, phenylthio ~293.4* Likely involves amide coupling, thiol substitution Drug candidates, polymers -
3-[(2-fluorophenyl)thio]propanamide Fluorophenylthio 199.24 Substitution of thiol with fluorophenyl Intermediate for bioactive amides
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride Benzothiazol, dimethylamino, fluorine 453.98 Multi-step amidation, hydrochloride salt Anticancer, CNS-targeting agents
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide Pyrazole, dichlorophenyl, pyridinyl ~600* Heterocyclic coupling, amide formation Kinase inhibitors, anti-inflammatory
3-chloro-N-phenyl-phthalimide Chloro, phthalimide 257.68 High-purity synthesis via anhydride routes Polyimide monomers, polymers

*Estimated based on structural similarity.

Key Structural and Functional Comparisons:

Cyclopropane vs. Linear Alkyl Chains :
The cyclopropyl group in the target compound contrasts with linear alkyl chains (e.g., 3-phenylpropyl in acetamide derivatives ). Cyclopropanes enhance rigidity and metabolic resistance but may reduce solubility compared to flexible chains.

Phenylthio vs. Halogenated Substituents :
The phenylthio group (electron-rich sulfur) differs from chloro/fluoro substituents (e.g., 3-chloro-N-phenyl-phthalimide ). Thioethers are prone to oxidation but offer stronger π-π stacking than halogens, affecting binding affinity in drug design.

Hydroxyl Group vs. Non-Polar Groups: The hydroxyl group in the target compound improves hydrophilicity, unlike lipophilic substituents (e.g., methyl or nitro groups in compounds 40000-40006 ). This may enhance bioavailability but reduce membrane permeability.

Synthetic Complexity :
The target compound’s synthesis likely parallels methods for similar amides, such as nucleophilic substitution for the phenylthio group and amide coupling (e.g., CDI-mediated reactions in ). However, cyclopropane introduction may require specialized reagents (e.g., Simmons-Smith reactions).

Pharmacological Potential: While the target lacks heterocycles like benzothiazol or pyrazole , its phenylthio and cyclopropyl motifs are seen in protease inhibitors and kinase modulators. Applications in polymers are less likely than 3-chloro-N-phenyl-phthalimide , which is explicitly used in polyimide synthesis.

Research Findings and Contradictions

  • Metabolic Stability : Cyclopropane-containing compounds often exhibit prolonged half-lives, but the hydroxyl group may counteract this by increasing Phase II metabolism .
  • Solubility vs. Bioactivity : Hydrophilic groups (e.g., hydroxyl) improve solubility but may reduce affinity for hydrophobic targets, as seen in fluorinated analogs .
  • Synthetic Challenges : Cyclopropane rings require precise stereochemical control, contrasting with simpler alkyl chain syntheses in acetamide derivatives .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide is a synthetic organic compound with potential applications in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : N-(2-cyclopropyl-2-hydroxypropyl)-3-phenylsulfanylpropanamide
  • Molecular Formula : C₁₅H₂₁NO₂S
  • Molecular Weight : 279.4 g/mol
  • CAS Number : 1286699-12-4

The compound features a cyclopropyl group, a hydroxypropyl moiety, and a phenylthio group, contributing to its unique steric and electronic properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Cyclopropanation : Formation of the cyclopropyl group using reagents like diazomethane.
  • Hydroxypropyl Introduction : Incorporation of the hydroxypropyl group via epoxide or halohydrin reactions.
  • Phenylthio Attachment : Nucleophilic substitution with thiophenol.
  • Amidation : Formation of the amide bond using coupling reagents like EDCI or DCC.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
  • Receptor Interaction : It might bind to specific receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity

Recent studies have indicated that this compound exhibits promising biological activities:

  • Enzyme Inhibition Studies :
    • The compound has been evaluated for its potential to inhibit lysine-specific demethylase 1 (LSD1), which is implicated in various cancers and other diseases .
    • Preliminary results suggest significant inhibition at micromolar concentrations.
  • Anticancer Activity :
    • Case studies have demonstrated that derivatives of this compound show selective cytotoxicity against cancer cell lines while sparing normal cells .
    • Compounds structurally related to this compound have shown promising results in inhibiting tumor growth in murine models.

Study 1: Anticancer Properties

A study conducted on a series of thalidomide analogues, including compounds similar to this compound, highlighted their ability to inhibit growth in liver cancer cells while exhibiting minimal effects on healthy cells. The study utilized matched pairs of murine liver cell lines to assess growth inhibition properties .

Study 2: Enzyme Inhibition

Research focused on the inhibition of LSD1 by compounds related to this compound revealed that these compounds significantly reduced enzyme activity in vitro, suggesting potential therapeutic applications in epigenetic regulation .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-hydroxypropyl)-3-(phenylthio)propanamideLacks cyclopropyl groupModerate enzyme inhibition
N-(2-cyclopropyl-2-hydroxyethyl)-3-(phenylthio)propanamideShorter hydroxyalkyl chainReduced potency
N-(2-cyclopropyl-2-hydroxypropyl)-3-(methylthio)propanamideMethylthio instead of phenylthioSimilar activity profile

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)-3-(phenylthio)propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions using organolithium reagents to form the cyclopropyl-hydroxypropyl backbone, followed by thioether linkage formation. Key steps include protecting the hydroxyl group to prevent undesired side reactions. Optimization can be achieved by controlling reaction temperature (0–5°C for sensitive intermediates) and using catalysts like palladium for cross-coupling. Design of Experiments (DoE) principles, such as factorial designs, are recommended to systematically assess variables (e.g., solvent polarity, stoichiometry) and maximize yield . Continuous-flow chemistry may enhance scalability and reproducibility .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry and connectivity, particularly for the cyclopropyl and hydroxypropyl moieties. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). For trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is advised .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis steps involving volatile reagents (e.g., thiols). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Storage should be at –20°C under inert gas (argon) to prevent oxidation. Spills must be neutralized with activated carbon and disposed of as hazardous waste. Compliance with institutional biosafety guidelines is essential .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic stability of this compound in biological systems?

  • Methodological Answer : Use in vitro microsomal assays (human or rodent liver microsomes) to assess Phase I metabolism. Incubate the compound with NADPH-regenerating systems and quantify parent compound degradation via LC-MS/MS. For in vivo studies, administer radiolabeled analogs (³H or ¹⁴C) to track metabolites in plasma and excreta. Structural elucidation of metabolites can be performed using tandem mass spectrometry (MS/MS) and NMR .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

  • Methodological Answer : Reconcile discrepancies by validating computational models (e.g., DFT calculations of transition states) with kinetic studies. Use isotopic labeling (e.g., deuterium at reactive sites) to confirm mechanistic pathways. Statistical tools like multivariate analysis can identify overlooked variables (e.g., solvent effects) that influence experimental outcomes .

Q. How can flow chemistry approaches be applied to scale up the synthesis while maintaining reaction efficiency?

  • Methodological Answer : Implement segmented-flow reactors to enhance heat/mass transfer for exothermic steps (e.g., cyclopropanation). Use inline FTIR or UV-Vis monitoring to detect intermediates and adjust residence times dynamically. For multi-step sequences, modular reactors with immobilized catalysts (e.g., Pd on silica) improve throughput and reduce purification needs .

Q. What methodologies are recommended for assessing the potential anti-inflammatory or anticancer properties of this compound in vitro?

  • Methodological Answer : Screen for anti-inflammatory activity using LPS-stimulated macrophage models (measure TNF-α/IL-6 via ELISA). For anticancer potential, conduct cytotoxicity assays (MTT or CellTiter-Glo) on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to standard chemotherapeutics. Mechanistic studies may include flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for apoptosis-related proteins (e.g., caspase-3) .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results across different batches of the compound?

  • Methodological Answer : Perform batch-to-batch purity comparisons using HPLC-ELSD (Evaporative Light Scattering Detection) to identify impurity profiles. If bioactivity varies despite similar purity, assess stereochemical consistency via chiral HPLC or X-ray crystallography. Stability studies under varying pH and temperature conditions can reveal degradation pathways affecting activity .

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